molecular formula C23H29N5O8S2 B020335 Cefcapene pivoxil CAS No. 105889-45-0

Cefcapene pivoxil

Cat. No.: B020335
CAS No.: 105889-45-0
M. Wt: 567.6 g/mol
InChI Key: WVPAABNYMHNFJG-QDVBXLKVSA-N
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Mechanism of Action

Target of Action

Cefcapene pivoxil, like other cephalosporins, primarily targets the bacterial cell wall. It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .

Mode of Action

This compound is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The bactericidal activity of cefcapene results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

This compound interferes with the final step of bacterial cell wall synthesis, which involves cross-linking of the peptidoglycan layer. This disruption in the cell wall structure causes the bacterial cell to become unstable and eventually leads to cell lysis and death .

Pharmacokinetics

This compound is an ester-type oral cephem antibiotic . After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefcapene . The pharmacokinetic parameters such as AUClast, AUCinf, and Cmax were calculated in a study . The fractions of the drug excreted in urine unchanged were 31.5% - 42.9% .

Result of Action

The result of this compound’s action is the effective treatment of a wide range of infections such as skin, respiratory tract, urinary tract, gynecologic, and dental/oral surgical infections . It exhibits potent in vitro and in vivo activity against both Gram-positive and Gram-negative bacteria .

Biochemical Analysis

Biochemical Properties

Cefcapene pivoxil contains a carbamoyloxymethyl group at the C3 position, which determines its antibacterial activity against Staphylococcus aureus . It is effective against fluoroquinolone-non-susceptible bacteria .

Cellular Effects

This compound is used to treat a wide range of bacterial infections including the skin, respiratory organ, urinary tract, gynecology, dental and oral surgical infections . It has been shown to be effective in treating acute uncomplicated cystitis .

Molecular Mechanism

Like other cephalosporins, it is known to inhibit bacterial cell wall synthesis , which results in the weakening of the bacterial cell wall and causes cell lysis .

Temporal Effects in Laboratory Settings

This compound, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation . The stability-indicating LC assay method was developed and validated for quantitative determination of this compound in the presence of degradation products formed during forced degradation studies .

Dosage Effects in Animal Models

While there are no specific studies on the dosage effects of this compound in animal models, a study on a related compound, cefditoren pivoxil, in dogs showed that the pharmacokinetic and pharmacodynamic properties were investigated at three different dose levels .

Metabolic Pathways

It is known that cephalosporins are primarily eliminated via the kidney .

Transport and Distribution

It is known that cephalosporins are primarily eliminated via the kidney .

Subcellular Localization

As a cephalosporin, it is known to act on the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil involves multiple steps. One common method starts with 7β-aminocephalosporanic acid (7-ACA), which undergoes several reactions to form the final product . The process includes:

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One method involves the use of a centrifugal coating granulator to prepare drug-containing pellet granules, which helps in reducing dust and increasing the yield of the finished product .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAABNYMHNFJG-QDVBXLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049134
Record name Cefcapene pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105889-45-0
Record name Cefcapene pivoxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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